molecular formula C10H12O2 B146903 Duroquinone CAS No. 527-17-3

Duroquinone

Cat. No. B146903
CAS RN: 527-17-3
M. Wt: 164.2 g/mol
InChI Key: WAMKWBHYPYBEJY-UHFFFAOYSA-N
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Description

Duroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzoquinone, is a quinone derivative that has been extensively studied due to its role in electron transfer reactions within biological systems. It functions as an electron acceptor in the NADH dehydrogenase portion of the respiratory chain and as a donor at a point between the natural quinone and cytochrome b or directly to cytochrome b in various organisms, including mammals, microorganisms, and plants .

Synthesis Analysis

The synthesis of duroquinone-related compounds has been explored in various studies. For instance, the oxidative solvolysis of durohydroquinone monobenzoates has been investigated, revealing insights into the mechanism of one-electron oxidation processes and the activation of acyl groups . Additionally, the preparation of a molecular compound between duroquinone and durene has been achieved through evaporation of a solution or solidification of a melt, leading to the formation of a crystalline molecular compound .

Molecular Structure Analysis

Structural characterization of duroquinone and its derivatives has been conducted using X-ray crystallography. The structure of cyclopentadienyl(duroquinone)cobalt dihydrate has been determined, showing a cobalt atom sandwiched between a cyclopentadienyl ring and a duroquinone ring, with a complex network of hydrogen bonds between water molecules and duroquinone oxygen atoms . Similarly, the structure of 1,5-cyclooctadiene-duroquinone-nickel has been elucidated, revealing a nickel atom sandwiched between a cyclooctadiene ring and a duroquinone ring .

Chemical Reactions Analysis

Duroquinone undergoes various chemical reactions, including interactions with antioxidants such as dihydrolipoate and lipoamide, which involve electron transfer mechanisms . The behavior of duroquinone triplets is also influenced by pH, with the protonated form interacting with certain molecules at a much faster rate than the neutral form . Furthermore, the reduction of mitochondrial components by durohydroquinone has been studied, demonstrating the distribution of reducing equivalents among oxidized carriers according to their redox potential10.

Physical and Chemical Properties Analysis

The physical and chemical properties of duroquinone have been investigated in relation to its role as an inducer of reactive oxygen species (ROS). For example, exposure of spermatozoa to duroquinone has been shown to impair reproduction in common carp through oxidative stress, affecting sperm motility, lipid peroxidation, and DNA integrity . Similarly, the effect of duroquinone on sterlet spermatozoa has been studied, revealing that it impairs DNA integrity, motility parameters, and the antioxidant defense system, making it a potential biomarker for monitoring pollutants in aquatic environments .

Scientific Research Applications

  • Impact on Aquatic Organisms

    Duroquinone has been studied for its effects on aquatic organisms. For instance, its impact on the motility, DNA integrity, and oxidative stress indices in sterlet spermatozoa was examined, revealing significant decreases in motility, velocity, and ATP content with exposure. This study highlights duroquinone's potential as a biomarker for environmental pollutants affecting aquatic life (Linhartová et al., 2013).

  • Photochemical Reactions

    The photochemical reactions of duroquinone in various solutions have been studied, focusing on the effects of solvent composition and conditions on reaction kinetics. This research provides insights into the manipulation of photochemical processes in duroquinone (Zhu et al., 2015).

  • Electron Transfer Reactions

    Duroquinone's role in electron transfer reactions has been explored, with studies demonstrating how it interacts with other chemical agents, thereby affecting various biological and chemical processes. This has implications for understanding electron transfer mechanisms in biological systems (Skrzypczak & Neta, 2003).

  • Antioxidant Properties

    Research comparing the antioxidant activities of duroquinone with other substances has been conducted. Such studies provide valuable information on duroquinone's potential as an antioxidant agent in various biological and chemical applications (Shatalin, Naumov, & Potselueva, 2008).

  • Impact on Enzymatic Activity

    The effect of electromagnetic fields on the enzymatic activity of bacteria in the presence of duroquinone has been studied. This research has implications for understanding how external factors like electromagnetic fields can influence biological processes mediated by chemicals like duroquinone (Fojt, Strašák, & Vetterl, 2007).

  • Photoreduction Studies

    Investigations into the photoreduction of duroquinone by various agents in different solvents have been conducted. These studies contribute to our understanding of the fundamental processes involved in photoreduction and its applications (Lu & Beckert, 2000).

Safety And Hazards

Duroquinone may cause irritation of the respiratory tract, may be harmful if swallowed, and may cause an allergic skin reaction . It is advised to avoid contact with eyes and to use only outdoors or in a well-ventilated area .

Future Directions

Duroquinone has shown independent efficacy in tumor mouse models and the ability to overcome gemcitabine resistance . It has been mentioned in the popular press as a component of a “nano brain” and was observed in degradation products generated from pyrolysis of α-Tocopheryl acetate .

properties

IUPAC Name

2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3
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InChI Key

WAMKWBHYPYBEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C)C
Source PubChem
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID50200659
Record name Duroquinone
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Molecular Weight

164.20 g/mol
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Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]
Record name Duroquinone
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Vapor Pressure

0.00288 [mmHg]
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Product Name

Duroquinone

CAS RN

527-17-3
Record name Duroquinone
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Synthesis routes and methods I

Procedure details

500 mg of 2,3,5,6-tetramethylphenol and 10 mg of RuCl3.3H2O were reacted in 5 ml of acetic acid in the same manner as in Example 1, followed by the same treatment as in Example 1, whereby 288 mg (53% yield) of tetramethylbenzoquinone and 228 mg of a mixture of three unidentified substances were obtained. The tetramethylbenzoquinone was recrystallized from hexane to obtain yellow needle-like crystals having a melting point of from 114° to 115° C.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3.3H2O
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
228 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 30 mg of the catalyst prepared in the same manner as in Example 19, 100 mg of water was added and stirred, and then 5 ml of an acetic acid solution containing 1% of hydrochloric acid was added. While cooling the mixture with water, 500 mg of 2,3,5,6-tetramethylphenol and 1 g of a 31% hydrogen peroxide aqueous solution were added, and the mixture was stirred for 2.5 hours. After the completion of the reaction, the mixture was diluted with ether, and the catalyst was filtered and washed successively with a NaHCO3 aqueous solution and a saturated sodium chloride aqueous solution. The filtrate was dried over MgSO4 and then concentrated, and the residue was purified by silica gel chromatography by eluting it with a solvent mixture of hexane-dichloromethane (1:1), whereby 300 mg (55% yield) of tetramethylbenzoquinone was obtained.
[Compound]
Name
catalyst
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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